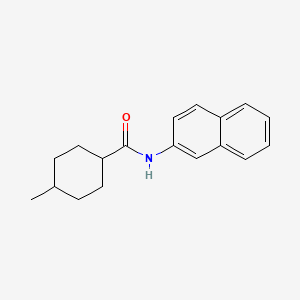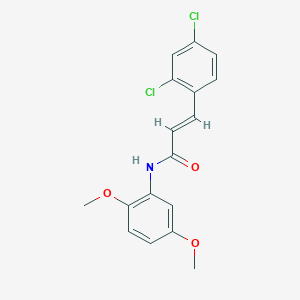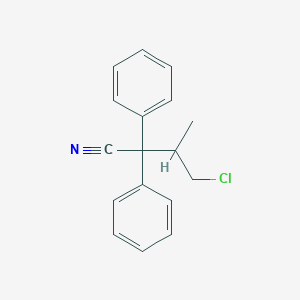![molecular formula C24H20ClN3O4S B11975860 N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide linkage, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with isatoic anhydride or similar compounds under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Sulfanylacetamide Linkage: The quinazolinone intermediate is then reacted with a suitable thiol compound, such as 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide, under nucleophilic substitution conditions.
Final Coupling: The final step involves coupling the sulfanylacetamide intermediate with 3-(4-methoxyphenyl)quinazolin-4-one under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, particularly targeting kinases. This makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their anti-cancer, anti-inflammatory, or antimicrobial properties. The presence of the sulfanylacetamide linkage might enhance its bioavailability and metabolic stability.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit kinase activity by binding to the ATP-binding site, while the sulfanylacetamide linkage might enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide stands out due to its unique combination of a quinazolinone core and a sulfanylacetamide linkage. This combination can provide enhanced biological activity and specificity, making it a valuable compound for further research and development.
属性
分子式 |
C24H20ClN3O4S |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-31-17-10-8-16(9-11-17)28-23(30)18-5-3-4-6-20(18)27-24(28)33-14-22(29)26-15-7-12-21(32-2)19(25)13-15/h3-13H,14H2,1-2H3,(H,26,29) |
InChI 键 |
WPHXJKIXWNXLIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11975788.png)
![diisobutyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975791.png)

![Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11975800.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)

![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)
![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)
